8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
“8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione” is a chemical compound with the molecular formula C18H17N3O2 . It has a molecular weight of 307.35 . The IUPAC name for this compound is 2-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17N3O2/c1-10-7-18(2,3)21-16-13(10)5-12(23-4)6-14(16)15(17(21)22)11(8-19)9-20/h5-6,10H,7H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Properties
This compound and its derivatives have been synthesized through several methods, emphasizing the versatility and potential modifications to enhance its properties or to study its interactions and activities in different contexts. A notable synthesis method involves creating the pyrrole or indole nucleus using Fischer's indole synthesis, followed by catalytic dehydrogenation and oxidation to yield the quinones. These processes have been employed to obtain compounds with moderate cytotoxic activity, which may be of interest in the field of medicinal chemistry and drug design (Helissey et al., 1987).
Potential Biological Activities
Research into the biological activities of 8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives has shown that these compounds can exhibit cytotoxic effects. These activities suggest potential applications in developing therapeutic agents, particularly in oncology, where such cytotoxic properties can be leveraged to target cancer cells (Helissey et al., 1987).
Structural and Polymorphic Studies
Structural analyses, including polymorphic studies of similar compounds, have revealed insights into the crystal packing and molecular interactions within the crystal lattice. These studies are crucial for understanding the material properties, stability, and potential utility of these compounds in various applications, including as pharmaceuticals. For instance, the analysis of polymorphic modifications of a closely related compound has shown significant diuretic properties, which opens avenues for its use as a hypertension remedy (Shishkina et al., 2018).
Applications in Dye and Chemical Sensor Development
Further explorations have led to the development of quaternary salts from these bases, which then served as precursors for polymethine dyes. The study of the absorption spectra of these dyes under varying conditions has provided valuable insights into their potential applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and chemical sensors (Mikhailenko et al., 1982).
Safety and Hazards
Properties
IUPAC Name |
6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-8-7-15(2,3)16-12-10(8)5-9(19-4)6-11(12)13(17)14(16)18/h5-6,8H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNRQHVXNSKOKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325471 |
Source
|
Record name | 6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820851 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
443321-74-2 |
Source
|
Record name | 6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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